Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused bicyclic core and substituent positions. The parent structure, isoxazolo[5,4-b]pyridine , consists of a pyridine ring fused to an isoxazole ring at positions 5 and 4, respectively. The numbering of the fused system begins with the pyridine nitrogen at position 1, followed by clockwise numbering of the pyridine ring. The isoxazole oxygen occupies position 2 of the fused system.
Substituents are assigned based on their positions relative to the fused rings:
- Ethyl group at position 5 of the pyridine ring.
- (4-Methoxyphenyl) group at position 6 of the pyridine ring.
- Phenyl group at position 3 of the isoxazole ring.
The full IUPAC name is 5-ethyl-3-phenyl-6-(4-methoxyphenyl)-oxazolo[5,4-b]pyridine . The structural representation (Figure 1) highlights the fused bicyclic core, with substituents oriented orthogonally to minimize steric hindrance. The isoxazole ring’s oxygen and nitrogen atoms contribute to the compound’s aromaticity and electronic properties.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C$${21}$$H$${18}$$N$${2}$$O$${2}$$ , calculated as follows:
- Core structure (isoxazolo[5,4-b]pyridine) : C$${6}$$H$${4}$$N$$_{2}$$O.
- 5-Ethyl substituent : C$${2}$$H$${5}$$.
- 6-(4-Methoxyphenyl) substituent : C$${7}$$H$${7}$$O (phenyl group + methoxy group).
- 3-Phenyl substituent : C$${6}$$H$${5}$$.
Summing these contributions yields a molecular weight of 330.39 g/mol , consistent with high-resolution mass spectrometry data for analogous compounds. The ethyl and methoxyphenyl groups introduce hydrophobicity, while the phenyl group enhances π-π stacking potential, critical for interactions in biological systems.
CAS Registry Number and Alternative Identifiers
The Chemical Abstracts Service (CAS) registry number for this compound is 62096-72-4 . Additional identifiers include:
- DTXSID : DTXSID40487053 (EPA’s CompTox Chemicals Dashboard).
- PubChem CID : Not yet assigned, but related analogs (e.g., CID 53762327 for the parent isoxazolo[5,4-b]pyridine) are documented.
- ChemSpider ID : Pending deposition in public databases.
These identifiers facilitate cross-referencing across chemical inventories and regulatory frameworks. The compound’s synthetic accessibility and structural complexity have spurred interest in its use as a building block for kinase inhibitors and antimicrobial agents.
Stereochemical Considerations and Isomerism
The compound lacks chiral centers due to the planar geometry of the fused aromatic system and symmetric substituents. The ethyl, phenyl, and methoxyphenyl groups occupy distinct positions on the bicyclic core, preventing enantiomerism. However, regiochemical isomerism could theoretically arise if substituents were repositioned (e.g., methoxyphenyl at position 5 instead of 6), though such isomers are not reported for this specific derivative.
The rigidity of the fused ring system restricts conformational flexibility, favoring a single dominant tautomer. Substituent orientations are stabilized by intramolecular van der Waals interactions, as evidenced by X-ray crystallography of related isoxazolo-pyridine derivatives. These structural features underscore the compound’s potential as a stable scaffold in medicinal chemistry.
Properties
CAS No. |
62096-72-4 |
|---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-ethyl-6-(4-methoxyphenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C21H18N2O2/c1-3-14-13-18-20(15-7-5-4-6-8-15)23-25-21(18)22-19(14)16-9-11-17(24-2)12-10-16/h4-13H,3H2,1-2H3 |
InChI Key |
YPMBVAPOGNJAHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C1C3=CC=C(C=C3)OC)ON=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid . This reaction results in the formation of the target compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isoxazolo[5,4-b]pyridine derivatives have been extensively studied for their diverse biological activities. The following subsections summarize key findings related to their pharmacological properties.
Antimicrobial Activity
Research indicates that isoxazolo[5,4-b]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : Certain derivatives showed activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL .
Antiproliferative Effects
The antiproliferative activity of these compounds has been evaluated against various cancer cell lines:
- Example : Compounds derived from this structure demonstrated effective inhibition of proliferation in breast carcinoma cell lines (MCF7), with IC50 values around 152 µg/mL .
Other Biological Activities
In addition to antimicrobial and antiproliferative effects, isoxazolo[5,4-b]pyridines have shown promise in other therapeutic areas:
- Antitumor Activity : Demonstrated cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, suggesting potential use in treating inflammatory diseases.
- Anticonvulsant Effects : Certain studies highlight the anticonvulsant potential of these compounds .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of isoxazolo[5,4-b]pyridine derivatives. Below is a summary table of relevant research findings:
| Study | Compound | Activity | IC50 / MIC |
|---|---|---|---|
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Antimicrobial | MIC: 125 µg/mL | |
| Various isoxazolo derivatives | Antiproliferative (MCF7) | IC50: 152 µg/mL | |
| Pyrrolo[3,2-d]isoxazole derivatives | Antitumor | IC50: 6.3 - 18.0 µM |
Mechanism of Action
The mechanism of action of 5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison of Isoxazolo[5,4-b]pyridine Derivatives
Key Observations :
- Alkyl vs.
- Methoxy Substitution: The 6-(4-methoxyphenyl) group in the target compound and introduces electron-donating effects, which could enhance stability compared to non-methoxy analogs like .
- Functional Groups : The presence of a carboxylic acid in enables hydrogen bonding and salt formation, unlike the nitrile in or the unsubstituted core of the target compound.
Spectral and Analytical Data
- IR Spectroscopy : In , the nitrile group exhibits a strong absorption at 2196 cm⁻¹, while the target compound’s lack of a nitrile would shift dominant peaks to regions corresponding to C-O (methoxy) and aromatic C-H stretches.
- NMR Profiles : The 3-phenyl group in the target compound would produce distinct aromatic proton signals (δ ~7.0–7.5 ppm), similar to . The 4-methoxyphenyl group would show a singlet for the methoxy protons at δ ~3.8 ppm .
Biological Activity
Isoxazolo[5,4-b]pyridine derivatives, including 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
1. Overview of Isoxazolo[5,4-b]pyridine
Isoxazolo[5,4-b]pyridines are heterocyclic compounds that exhibit a wide range of biological activities. Their structural framework allows for various substitutions that can enhance their pharmacological properties. The compound in focus, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-, is part of this class and has been studied for its potential therapeutic applications.
2. Synthesis of Isoxazolo[5,4-b]pyridine Derivatives
The synthesis of isoxazolo[5,4-b]pyridines typically involves several methods, including classical and microwave-assisted techniques. For instance, a recent study detailed the synthesis of sulfonamide derivatives of isoxazolo[5,4-b]pyridine using aryl sulfonic chlorides and amines under microwave conditions, which yielded compounds with notable antibacterial and antiproliferative activities .
3.1 Antimicrobial Activity
Research indicates that isoxazolo[5,4-b]pyridine derivatives possess significant antimicrobial properties. A study demonstrated that certain derivatives showed activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL .
3.2 Antiproliferative Effects
The antiproliferative activity of isoxazolo[5,4-b]pyridines has been evaluated against various cancer cell lines. For example, compounds derived from this structure exhibited IC50 values indicating effective inhibition of proliferation in breast carcinoma cell lines (MCF7), with concentrations required for 50% inhibition reported at around 152 µg/mL .
3.3 Other Biological Activities
In addition to antimicrobial and antiproliferative effects, isoxazolo[5,4-b]pyridines have shown promise in other areas:
- Antitumor Activity : Compounds have demonstrated cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Anticonvulsant Effects : Certain studies have highlighted the anticonvulsant potential of these compounds .
4. Case Studies and Research Findings
Several studies have focused on the biological evaluation of isoxazolo[5,4-b]pyridine derivatives:
5. Structure-Activity Relationship (SAR)
The biological activity of isoxazolo[5,4-b]pyridines can be influenced by structural modifications:
Q & A
Q. Example Protocol :
React 1,3-dialkyl-1H-pyrazole-5-amine with substituted enones under reflux in ethanol.
Purify via column chromatography and confirm structure via H NMR and FTIR .
Advanced: How can computational modeling optimize substituent effects on electronic properties?
Q. Methodological Answer :
- Density Functional Theory (DFT) studies can predict HOMO-LUMO gaps, dipole moments, and charge distribution. For example:
Q. Methodological Answer :
- H/C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- FTIR : Identify C=O stretches (~1680 cm) and N-H bonds (~3300 cm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 365.12 for CHNO) .
Advanced: How do structural contradictions in XRD vs. NMR data arise, and how are they resolved?
Q. Methodological Answer :
- Contradiction Example : XRD may show planar aromatic rings, while NMR suggests puckering due to solvent effects.
- Resolution Strategies :
Basic: What are the primary applications of this compound in pharmacological research?
Q. Methodological Answer :
Q. Methodological Answer :
- Substituent Modifications :
- Assay Design :
Basic: What are the stability challenges during storage, and how are they mitigated?
Q. Methodological Answer :
- Degradation Pathways : Hydrolysis of the isoxazole ring under humid conditions.
- Mitigation :
Advanced: How do reaction conditions (solvent, catalyst) influence regioselectivity in heterocyclic fusion?
Q. Methodological Answer :
- Solvent Effects : Ethanol promotes cyclization via hydrogen bonding, while DMF favors open-chain intermediates .
- Catalyst Screening :
Basic: What purification techniques are optimal for isolating this compound?
Q. Methodological Answer :
- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) .
- Recrystallization : Dissolve in hot methanol and cool to -20°C for needle-shaped crystals .
Advanced: Can photophysical properties be tuned for sensor applications?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
